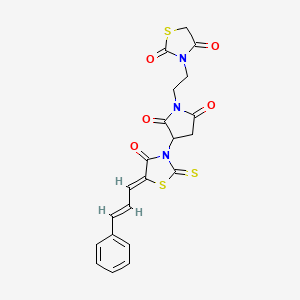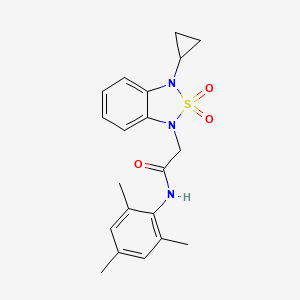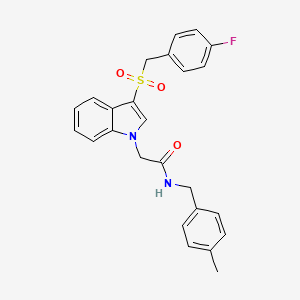![molecular formula C14H12FN3O2 B2493526 2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 1448051-59-9](/img/structure/B2493526.png)
2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a compound that has been the subject of various studies due to its interesting chemical structure and potential applications. While specific studies on this compound are scarce, research on similar pyrimidine and pyrrole derivatives provides insights into their molecular structure, synthesis methods, chemical reactions, and properties.
Synthesis Analysis
The synthesis of pyrimidine and pyrrole derivatives generally involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a practical synthesis described for similar compounds involves palladium-catalyzed cyanation/reduction sequences or the Gewald synthesis technique for thiophene derivatives, highlighting the complexity and specificity required in synthesizing these types of compounds (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure and conformation of pyrimidine and pyrrole derivatives are often determined using X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). These analyses reveal the arrangement of atoms within the molecule, intramolecular hydrogen bonding, and the overall geometry. For instance, studies on similar compounds have shown the importance of analyzing geometrical parameters, vibrational frequencies, and molecular electrostatic potential to understand the stability and charge distribution within the molecule (Mary et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine and pyrrole derivatives is influenced by their functional groups and molecular structure. Reactions such as N-alkylation, acylation, and the formation of Schiff bases have been explored. These reactions are essential for modifying the chemical properties of the compounds for specific applications, including their use as intermediates in the synthesis of more complex molecules or as potential inhibitors for biological targets (Puthran et al., 2019).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. For example, the crystal structure analysis provides insights into the packing, hydrogen bonding patterns, and stability of the compound. This information is vital for the development of materials with desired physical characteristics (He et al., 2007).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, reactivity with other chemical entities, and photophysical properties, is essential for predicting how these compounds will behave in chemical reactions and in potential applications. Studies on similar compounds have explored their optical properties, reactivity, and potential as corrosion inhibitors or antimicrobial agents, demonstrating the diverse chemical behavior and applications of pyrimidine and pyrrole derivatives (Louroubi et al., 2019).
科学的研究の応用
Synthesis and Process Development:
- Butters et al. (2001) described the synthesis of a related compound, Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involved the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to a related ethanone compound, highlighting the significance of such structures in medicinal chemistry (Butters et al., 2001).
Fluoroionophores for Metal Recognition:
- Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde derivatives, which showed spectral diversity when interacting with various metal cations. This research underlines the utility of similar compounds in the creation of specific metal recognizers and ionophores (Hong et al., 2012).
Pharmacological Applications:
- Muralidharan et al. (2019) synthesized novel derivatives of a similar pyrimidine structure for their potential anti-inflammatory and analgesic activities. This study emphasizes the pharmacological importance of such compounds in developing new therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antiviral Activities:
- Legraverend et al. (1985) synthesized new carbocyclic analogues of 7-deazaguanosine, which showed inhibitory activities against HSV1 and HSV2 in cell culture. These findings illustrate the potential of related pyrimidine compounds in antiviral drug development (Legraverend et al., 1985).
Inhibitors for Kinase Activity:
- Caballero et al. (2011) performed docking studies on similar aniline derivatives complexed with c-Met kinase, suggesting these compounds' role in inhibiting kinase activity, which is vital in cancer research (Caballero et al., 2011).
特性
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(2-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-13(11)20-8-14(19)18-6-10-5-16-9-17-12(10)7-18/h1-5,9H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDUEVIAMAXTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2493443.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2493444.png)
![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)
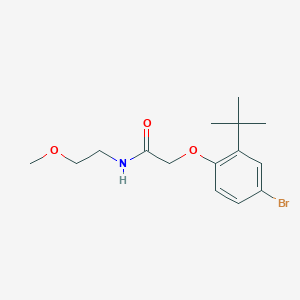
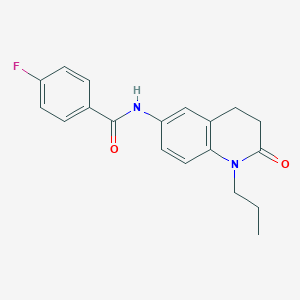
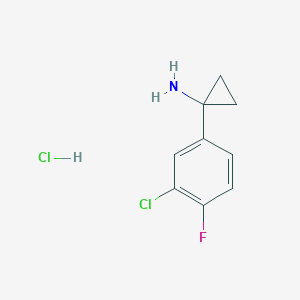
![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)
